(E)-3-Benzylidene-6-chlorochroman-4-one
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Overview
Description
(E)-3-Benzylidene-6-chlorochroman-4-one is an organic compound with the molecular formula C16H11ClO2 and a molecular weight of 270.71 g/mol It is a derivative of chromanone, featuring a benzylidene group at the 3-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Benzylidene-6-chlorochroman-4-one typically involves the condensation of 6-chlorochroman-4-one with benzaldehyde under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the benzylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Benzylidene-6-chlorochroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 3-benzyl-6-chlorochroman-4-one.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 3-Benzyl-6-chlorochroman-4-one.
Substitution: Various substituted chromanone derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-Benzylidene-6-chlorochroman-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-Benzylidene-6-chlorochroman-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
(E)-3-Benzylidene-6-chlorochroman-4-one can be compared to other chromanone derivatives, such as:
3-Benzylidenechroman-4-one: Lacks the chlorine atom at the 6-position, which may affect its reactivity and biological activity.
6-Chlorochroman-4-one: Lacks the benzylidene group, resulting in different chemical and biological properties.
3-Benzylchroman-4-one: The benzyl group instead of the benzylidene group may lead to different reactivity and applications.
The presence of both the benzylidene group and the chlorine atom in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C16H11ClO2 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
(3E)-3-benzylidene-6-chlorochromen-4-one |
InChI |
InChI=1S/C16H11ClO2/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2/b12-8+ |
InChI Key |
NCEBJFAQFWAWAC-XYOKQWHBSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)C3=C(O1)C=CC(=C3)Cl |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C3=C(O1)C=CC(=C3)Cl |
Origin of Product |
United States |
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